molecular formula C27H27N3O7 B2924536 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892294-49-4

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2924536
CAS No.: 892294-49-4
M. Wt: 505.527
InChI Key: MZPIPVIBOWODOW-UHFFFAOYSA-N
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Description

This compound, a substituted quinazoline derivative, features a central quinazoline-2,4-dione core modified with two methoxy-substituted phenyl groups and a carboxamide side chain.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7/c1-34-18-7-10-22(35-2)21(15-18)30-26(32)19-8-6-17(14-20(19)29-27(30)33)25(31)28-12-11-16-5-9-23(36-3)24(13-16)37-4/h5-10,13-15H,11-12H2,1-4H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPIPVIBOWODOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step involves coupling the quinazoline core with the dimethoxyphenyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy groups or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield partially or fully reduced derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general principles from atmospheric chemistry studies can be extrapolated to hypothesize its behavior relative to structurally related molecules. For example:

Table 1: Hypothetical Comparison of Key Properties

Property Target Compound Common Quinazoline Derivatives (e.g., Methaqualone) Polycyclic Aromatic Hydrocarbons (PAHs)
Reactivity with OH Radicals Likely slow due to steric hindrance from methoxy groups Moderate (depends on substituents) High (e.g., benzene derivatives)
Atmospheric Lifetime Extended (methoxy groups reduce oxidation rates) Variable Short (rapid degradation)
Bioactivity Potential High (quinazoline scaffold + polar groups) Well-documented (e.g., sedatives) Low

Key Findings from Extrapolated Evidence:

Oxidative Stability : The methoxy substituents likely reduce the compound’s reactivity with hydroxyl radicals compared to simpler aromatic systems like benzene or toluene . This aligns with studies showing that electron-donating groups (e.g., -OCH₃) deactivate aromatic rings toward electrophilic attack .

Structural Analogues : Quinazoline derivatives such as methaqualone share the core scaffold but lack the dimethoxyphenyl and carboxamide moieties. These differences may enhance the target compound’s selectivity for specific biological targets but reduce its volatility compared to smaller PAHs .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (often referred to as THQ derivative) is a tetrahydroquinazoline derivative that has attracted attention for its potential biological activities. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O5C_{26}H_{30}N_{2}O_{5}, and it features a complex structure that includes methoxy groups and a tetrahydroquinazoline core. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various THQ derivatives on human breast cancer cell lines. The compound demonstrated potent activity with IC50 values comparable to established chemotherapeutics like gemcitabine and paclitaxel .

CompoundIC50 (μM)Cell Line
THQ Derivative5.6MCF-7 (Breast Cancer)
Gemcitabine4.5MCF-7
Paclitaxel6.0MCF-7

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that the THQ derivative exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 10 to 25 µg/mL .

The mechanism through which this compound exerts its biological effects is under investigation. Preliminary docking studies suggest that it may interact with specific enzymes involved in cellular proliferation and apoptosis pathways. The presence of methoxy groups enhances lipophilicity, which may facilitate better cell membrane penetration and interaction with intracellular targets .

Study 1: Antitumor Efficacy

A study published in Chemico-Biological Interactions investigated the interaction of THQ derivatives with antitumoral drugs. The results indicated that combining the THQ derivative with gemcitabine significantly enhanced cytotoxicity in resistant cancer cell lines .

Study 2: Antimicrobial Evaluation

In another research effort, a series of THQ derivatives were synthesized and screened for antimicrobial activity. The study found that the compound exhibited superior activity compared to traditional antibiotics against several pathogens .

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